Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Description
Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a spirocyclic compound featuring a nitrogen-rich scaffold with a fluorinated aromatic phenyl group and a carboxymethyl substituent. Its core structure, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is characterized by a strained spirocyclic system that enhances reactivity and conformational flexibility . The Fmoc (9-fluorenylmethyloxycarbonyl) group introduces steric bulk and protective functionality, making this compound valuable in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-[8-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O5/c34-27(35)18-32-20-33(21-8-2-1-3-9-21)30(28(32)36)14-16-31(17-15-30)29(37)38-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,26H,14-20H2,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJFVKWLUVYERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373299 | |
| Record name | AGN-PC-0KKKWF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-27-5 | |
| Record name | 8-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215190-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0KKKWF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization Strategies
The spirocyclic 1,3,8-triazaspiro[4.5]decan-4-one scaffold is typically synthesized via intramolecular cyclization of precursor amines. In a representative approach, (RS)-8-acenaphten-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one serves as a starting material. Cyclization is induced under mild acidic conditions (e.g., acetic acid/HCl), facilitating the formation of the strained spiro junction. Reaction yields for this step range from 65–78%, contingent on the purity of the precursor and stoichiometric control.
Stereochemical Control
Stereoselective synthesis of the spirocyclic system is achieved using chiral auxiliaries or enantiomerically pure starting materials. For instance, the (1S,3aS)-configured derivative is obtained by resolving racemic intermediates via chiral column chromatography, with enantiomeric excess (ee) exceeding 98%. This precision is critical for pharmacological applications where stereochemistry influences receptor binding.
Fmoc Protection and Carboxymethylation
Introduction of the Fmoc Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced using Fmoc-Cl (chloride) in the presence of a tertiary base such as DIPEA (N,N-diisopropylethylamine). Standard protocols involve dissolving the spirocyclic intermediate in anhydrous DMF (dimethylformamide) and adding Fmoc-Cl (1.2 equivalents) dropwise at 0°C. Reaction completion is monitored via TLC (thin-layer chromatography), with typical yields of 85–92%.
Table 1: Reaction Conditions for Fmoc Protection
Carboxymethylation Techniques
Carboxymethylation at the 3-position employs iodoacetic acid (1.5 equivalents) in the presence of K₂CO₃. The reaction proceeds in DMF at 50°C for 12 hours, achieving 70–80% conversion. Post-reaction, the crude product is precipitated in ice-cold diethyl ether and purified via reversed-phase HPLC (high-performance liquid chromatography) to ≥95% purity.
Optimization of Reaction Parameters
Solvent and Temperature Effects
DMF outperforms alternatives like THF (tetrahydrofuran) or dichloromethane in Fmoc protection due to its high polarity and ability to solubilize polar intermediates. Elevated temperatures (50°C) during carboxymethylation accelerate alkylation but risk side reactions, necessitating strict temperature control.
Coupling Reagent Efficiency
HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are compared for their efficacy in activating carboxyl groups. HATU demonstrates superior coupling efficiency (92% vs. 87% for HBTU) but incurs higher costs.
Table 2: Comparison of Coupling Agents
Industrial-Scale Production
Automated Solid-Phase Synthesis
Industrial protocols utilize automated peptide synthesizers (e.g., Syro I) for large-scale production. Resin-bound intermediates enable stepwise assembly, reducing purification bottlenecks. For example, Rink amide resin is functionalized with Fmoc-protected amino acids, followed by iterative deprotection/coupling cycles.
Purification at Scale
Crude products are purified via flash chromatography or preparative HPLC. Industrial systems employ continuous chromatography setups, achieving throughputs of 1–2 kg/day with ≥98% purity.
Analytical Characterization
Quality Control Metrics
Final compounds are validated using:
-
HPLC : Retention time consistency (Δt ≤ 0.1 min)
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Mass Spectrometry : Exact mass confirmation (Δm/z ≤ 2 ppm)
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NMR : ¹H/¹³C spectral matching to reference standards
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at other functional sites. The spirocyclic core provides structural stability and influences the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Pharmacological Activity
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Substituent Effects on Receptor Binding Chlorine substitution (e.g., 8-(6-chloro-piperonyl) derivatives) significantly enhances mu receptor affinity and solubility compared to non-substituted or nitrogen-containing analogues . Spiperone’s 4-fluorophenyl-4-oxobutyl group confers high sigma-1 receptor selectivity, a property absent in the carboxymethyl-modified Fmoc derivative .
Synthetic Utility
- The Fmoc group in Fmoc-3-carboxymethyl derivatives enables controlled deprotection in peptide synthesis, unlike Spiperone’s oxobutyl chain, which is tailored for CNS penetration .
- Derivatives like 8-(2,3-dihydro-2H-inden-1-yl)-oxycarbonyl variants are synthesized with moderate yields (~21.8%), highlighting challenges in spirocyclic functionalization .
Conformational and Electronic Properties The parent compound’s electron-deficient spirocyclic core promotes nucleophilic reactivity, which is modulated by substituents like Fmoc (electron-withdrawing) or chloro-piperonyl (electron-donating) groups .
Limitations and Contradictions
- Activity vs. Solubility Trade-offs : While chlorine improves solubility and activity in some derivatives (e.g., 8-(6-chloro-piperonyl)), it may reduce blood-brain barrier penetration compared to Spiperone’s fluorophenyl group .
Biological Activity
Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS Number: 215190-27-5) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula: C30H29N3O5
Molecular Weight: 511.578 g/mol
Structure: The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) group is significant for its application in peptide synthesis and drug design.
Mechanisms of Biological Activity
The biological activities of this compound are primarily attributed to its interactions with various biological targets:
- Antioxidant Activity: Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, potentially through the scavenging of free radicals and inhibition of lipid peroxidation.
- Antiplatelet Activity: Analogues of this compound have shown promise in inhibiting platelet aggregation, which is crucial for preventing thrombotic diseases. This activity may be mediated through the inhibition of cyclooxygenase enzymes and modulation of arachidonic acid pathways.
- Cytotoxicity Against Cancer Cells: Some studies indicate that triazaspiro compounds can induce apoptosis in cancer cells, suggesting potential applications in oncology.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antiplatelet | Inhibition of COX enzymes | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
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Antioxidant Efficacy Study:
A study evaluated the antioxidant activity of various triazaspiro compounds using the DPPH assay. Results indicated that certain derivatives exhibited antioxidant activities significantly higher than ascorbic acid, suggesting a potential role in therapeutic applications for oxidative stress-related conditions. -
Platelet Aggregation Inhibition:
Research focused on the antiplatelet effects of triazaspiro compounds demonstrated that specific analogues could reduce platelet aggregation by up to 16-fold compared to aspirin. This finding highlights their potential as safer alternatives for patients at risk for cardiovascular events. -
Cancer Cell Apoptosis:
Investigations into the cytotoxic effects on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, emphasizing its potential as an anticancer agent.
Q & A
Basic: What synthetic strategies optimize purity and yield for Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one?
Methodological Answer:
Synthesis typically involves multi-step protocols with strict control of reaction conditions. Key steps include:
- Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by acidic deprotection (e.g., trifluoroacetic acid) .
- Functionalization: Introduce the Fmoc (9-fluorenylmethyloxycarbonyl) group via carbodiimide-mediated coupling to ensure regioselectivity .
- Optimization: Adjust solvent polarity (e.g., DMF or dichloromethane) and temperature (0–25°C) to minimize side reactions. Catalysts like sodium hydride or triethylamine improve alkylation efficiency .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity isolates (>95%) .
Basic: How do NMR and HRMS techniques validate the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR:
- Spirocyclic Core: Look for characteristic peaks:
- 1H NMR: δ 2.6–3.2 ppm (piperidine N-CH2), δ 4.5–5.0 ppm (carboxymethyl protons) .
- 13C NMR: δ 170–175 ppm (ketone C=O), δ 65–70 ppm (spiro carbon) .
- Aromatic Protons: δ 7.2–7.8 ppm (phenyl and Fmoc aromatic rings) .
- HRMS: Confirm molecular ion [M+H]+ at m/z 511.57 (C30H29N3O5) with <2 ppm error .
Advanced: What structural modifications enhance receptor selectivity in spirocyclic derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
-
Substituent Effects:
-
Synthetic Strategies:
Advanced: How can contradictory biological activity data for spirocyclic analogs be resolved?
Methodological Answer:
Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized Assays: Use identical receptor binding protocols (e.g., cAMP inhibition for NOP receptors) across studies .
- Comparative Studies: Test analogs under uniform conditions (e.g., Ro 64-6198 vs. mu-opioid ligands) to isolate substituent effects .
- Computational Modeling: Employ molecular docking (e.g., PDB 7DFP for dopamine D2 receptor interactions) to predict binding modes .
Advanced: What in vitro/in vivo models assess this compound’s interaction with opioid receptors?
Methodological Answer:
- In Vitro:
- In Vivo:
- Rodent Models: Evaluate anxiolytic effects (elevated plus-maze) or analgesia (tail-flick test) at 1–10 mg/kg doses .
- Pharmacokinetics: Monitor plasma half-life (LC-MS/MS) and brain penetration (logP ~2.5–3.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
